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molecular formula C9H12O3S B196068 Isopropyl benzenesulfonate CAS No. 6214-18-2

Isopropyl benzenesulfonate

Cat. No. B196068
M. Wt: 200.26 g/mol
InChI Key: YQZZXXKFKTWDPY-UHFFFAOYSA-N
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Patent
US05481038

Procedure details

A mixture of diisopropylamine (20.24 g, 0.2 mol) and isobutyl phenylsulfonate (29.83 g, 0.1 mol) was refluxed with stirring for 72 hours. Aqueous 5M potassium hydroxide (30 ml, 0.15 mol) was added. The organic phase was separated and the aqueous phase was extracted with n-pentane (50 ml). The organic solutions were combined, dried over anhydrous magnesium sulfate and the produce was isolated by distillation to yield 10.70 g, 68% of the title product, bp 75-77° C./45 mm Hg. 1H NMR CDCl3 δ ppm, 0.83 (d, J=6.5 Hz, 6H, CH3), 0.95 (d, J=6.5 Hz, 12H, CH3), 1.59 (nonet, J=6.5 Hz, 1H, CH), 2.10 (d, J=6.5 Hz, 2H, CH2), 2.95 (sep, J=6.5 Hz, 2H, CH).
Quantity
20.24 g
Type
reactant
Reaction Step One
Quantity
29.83 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].C1(S(O[CH2:18][CH:19]([CH3:21])[CH3:20])(=O)=O)C=CC=CC=1.[OH-].[K+]>>[CH:1]([N:4]([CH2:18][CH:19]([CH3:21])[CH3:20])[CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
20.24 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
29.83 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)OCC(C)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with n-pentane (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the produce was isolated by distillation

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C)(C)N(C(C)C)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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